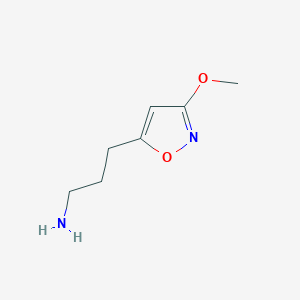
2-tert-Butyl-3-phenyl-2,3-dihydro-1,2-oxazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and a nitrile group attached to the isoxazole ring
Vorbereitungsmethoden
The synthesis of 2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of tert-butylhydroxylamine with a suitable phenyl-substituted nitrile in the presence of a base, leading to the formation of the isoxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-3-phenyl-2,3-dihydroisoxazole-5-carbonitrile can be compared with other similar compounds, such as:
2-(tert-Butyl)-3-phenylisoxazole: Lacks the nitrile group, which may affect its reactivity and applications.
3-Phenyl-2,3-dihydroisoxazole-5-carbonitrile: Lacks the tert-butyl group, which may influence its steric properties and biological activity.
2-(tert-Butyl)-3-methyl-2,3-dihydroisoxazole-5-carbonitrile: Substitution of the phenyl group with a methyl group can significantly alter its chemical and biological properties
Eigenschaften
CAS-Nummer |
87352-07-6 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-tert-butyl-3-phenyl-3H-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-9,13H,1-3H3 |
InChI-Schlüssel |
SNXYQRMBXIQWLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(C=C(O1)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)

![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)





![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)



